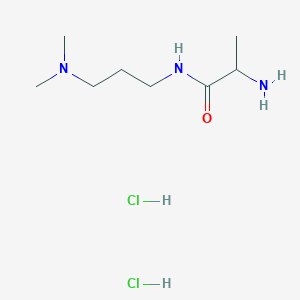

2-Amino-N-(3-(dimethylamino)propyl)propanamide dihydrochloride

描述

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of 2-Amino-N-(3-(dimethylamino)propyl)propanamide dihydrochloride reveals critical insights into its three-dimensional molecular arrangement and intermolecular interactions. Based on structural studies of closely related compounds, the molecular geometry exhibits characteristic features of propanamide derivatives with pendant amino groups. The compound's molecular formula can be established as C8H21Cl2N3O, with an estimated molecular weight of approximately 246.18 g/mol, derived from comparison with the structurally similar 3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride.

The molecular structure consists of a propanamide backbone featuring an amino group positioned at the second carbon of the propyl chain, distinguishing it from the 3-amino positional isomer documented in the literature. The nitrogen atom of the amide group forms a covalent bond with a 3-(dimethylamino)propyl substituent, creating an extended molecular chain that influences the compound's overall conformation. Crystal structure analysis of related dimethylaminopropyl compounds indicates that the central carbon-nitrogen unit typically exhibits single bond characteristics with bond lengths ranging from 1.316 to 1.320 Angstroms.

The presence of two hydrochloride counterions significantly impacts the crystalline packing arrangement through the formation of extensive hydrogen bonding networks. Crystallographic studies of analogous compounds demonstrate that these hydrogen bonds typically involve interactions between the protonated amino groups and chloride anions, as well as between the amide oxygen and neighboring molecular units. The dihedral angles between different molecular planes in similar structures have been observed to range from 70 to 90 degrees, indicating substantial conformational flexibility within the molecular framework.

Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular connectivity and conformational behavior in solution. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals corresponding to the dimethylamino group, typically appearing as a singlet around 2.2-2.8 parts per million due to the equivalent methyl groups attached to the tertiary nitrogen. The propyl chain protons exhibit multiplet patterns reflecting the sequential methylene groups, while the amino group protons appear as exchangeable signals that can be confirmed through deuterium oxide exchange experiments.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information, particularly regarding the carbonyl carbon of the amide group, which typically resonates around 170-180 parts per million. The aliphatic carbons of the propyl and dimethylaminopropyl chains appear in the aliphatic region between 20-60 parts per million, with the dimethylamino methyl carbons showing characteristic chemical shift values around 45 parts per million.

Fourier Transform Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The amide carbonyl stretch typically appears as a strong absorption band around 1643-1650 wavenumbers, consistent with observations in related propanamide compounds. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations around 3319-3400 wavenumbers, while the aliphatic carbon-hydrogen stretches appear in the 2800-3000 wavenumber region. The presence of the hydrochloride salt form may introduce additional absorption features related to ionic interactions and hydrogen bonding networks.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern information. High-resolution mass spectrometry can accurately determine the molecular ion peak, while tandem mass spectrometry reveals characteristic fragmentation pathways involving loss of the dimethylamino group and cleavage of the propyl chain. The base peak typically corresponds to fragments containing the propanamide core structure, providing valuable structural confirmation.

Comparative Structural Analysis with Related Propanamide Derivatives

The structural characteristics of this compound can be effectively understood through comparative analysis with closely related propanamide derivatives documented in the chemical literature. The positional isomer 3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride shares identical molecular composition but differs in the placement of the amino group, providing valuable insights into structure-property relationships. Both compounds exhibit similar molecular weights and possess the same functional group array, yet the positional difference significantly influences their hydrogen bonding patterns and crystalline packing arrangements.

The methylated analog 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride demonstrates the impact of additional alkyl substitution on molecular geometry and physicochemical properties. This compound features an additional methyl group at the second carbon position, which introduces steric constraints that affect the overall molecular conformation and may influence biological activity patterns. The synthesis and characterization of this methylated derivative provide insights into the structural flexibility of the propanamide framework and the tolerance for substituent modifications.

Comparative analysis with 3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride reveals the influence of chain length on molecular properties. This compound features a shorter ethyl linker instead of the propyl chain, resulting in a more compact molecular structure with different conformational preferences. The molecular weight reduction to 232.15 g/mol and altered spatial arrangement demonstrate how systematic structural modifications can be employed to tune compound properties for specific applications.

The broader family of dimethylaminoalkyl derivatives, including compounds such as N-[3-(Dimethylamino)propyl]propanamide and related carbodiimide coupling reagents, illustrates the versatility of the dimethylaminopropyl motif in synthetic chemistry. These structural comparisons highlight the importance of the amino group positioning, the length of the alkyl chain connecting functional groups, and the presence of additional substituents in determining overall molecular behavior and applications.

属性

IUPAC Name |

2-amino-N-[3-(dimethylamino)propyl]propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O.2ClH/c1-7(9)8(12)10-5-4-6-11(2)3;;/h7H,4-6,9H2,1-3H3,(H,10,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQAOQXGAHHCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCCN(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 2-Amino-N-(3-(dimethylamino)propyl)propanamide dihydrochloride typically involves:

- Preparation of the 3-(dimethylamino)propyl intermediate or its derivatives.

- Coupling of this intermediate with an amino acid derivative or amidine precursor.

- Conversion to the dihydrochloride salt form for stability and handling.

Preparation of 3-(Dimethylamino)propyl Chloride Hydrochloride Intermediate

A key precursor in the synthesis is 3-(dimethylamino)propyl chloride hydrochloride , which can be prepared by the following method:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Chloropropene (50 g), toluene (150 g), diatomaceous earth catalyst (1 g), dimethylamine gas (38 g) | Reaction at 45 °C for 10 hours with stirring in a four-port flask; catalyst facilitates amination | Chloropropene content ≤ 2% |

| 2 | Distillation under reduced pressure | Recovery of toluene and unreacted vinyl chloride; aqueous workup with HCl to pH 2-3 | 93.0 g product, 99.1% purity |

| 3 | Reflux with water at 112 °C for 12 hours | Final purification step to obtain hydrochloride salt | Molar yield 90.0% |

This method provides a high-purity intermediate essential for further amidine formation.

Coupling Reaction to Form the Amide Backbone

The amidine structure is typically introduced by coupling the 3-(dimethylamino)propyl intermediate with an amino acid ester or hydrazide derivative. A representative method involves:

- Formation of an azide intermediate from a hydrazide precursor.

- Coupling of the azide with amino acid ester hydrochlorides or alkyl amines in ethyl acetate.

- Use of triethylamine to facilitate the coupling reaction.

- Controlled temperature conditions starting from −5 °C to room temperature over 24–48 hours.

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Hydrazide precursor in AcOH, 1 N HCl, water at −5 °C | Formation of azide intermediate with stirring | Yellowish syrup formation |

| 2 | Addition of amino acid ester hydrochloride or alkyl amine in ethyl acetate + triethylamine | Coupling reaction at −5 °C for 24 h, then 25 °C for 24 h | S-coupled products formed |

| 3 | Workup: washing with dilute HCl, sodium bicarbonate, water; drying over Na2SO4 | Purification by recrystallization from petroleum ether–ethyl acetate | High yield and purity |

This method yields the amidine derivatives with confirmed structure by NMR and physicochemical analysis.

Salt Formation: Dihydrochloride Preparation

To obtain the dihydrochloride salt, the free base amidine is treated with hydrochloric acid under controlled conditions, often during or after the final purification step. This salt form enhances the compound's stability and solubility for handling and biological applications.

Analytical and Spectroscopic Confirmation

The preparation methods are supported by detailed characterization including:

| Technique | Data Example |

|---|---|

| 1H NMR | Signals corresponding to NH, CH2 groups adjacent to nitrogen, and methyl groups of dimethylamino |

| 13C NMR | Carbonyl carbon signals (~171 ppm), aromatic and aliphatic carbon shifts |

| Elemental Analysis | Carbon, Hydrogen, Nitrogen percentages consistent with calculated values |

| Melting Point | Consistent melting points indicating purity |

For instance, the 1H NMR spectrum of related amides shows characteristic multiplets and singlets for NH and CH2 protons, confirming the successful coupling and structure.

Summary Table of Key Preparation Steps

| Preparation Stage | Reagents/Conditions | Outcome | Yield/Purity |

|---|---|---|---|

| 3-(Dimethylamino)propyl chloride hydrochloride synthesis | Chloropropene, dimethylamine, diatomaceous earth catalyst, toluene, reflux | Intermediate amine hydrochloride | 90% yield, 99.1% purity |

| Azide intermediate formation | Hydrazide, AcOH, HCl, cold temperature | Azide intermediate | High yield |

| Coupling with amino acid ester or amine | Amino acid ester hydrochloride or alkyl amine, triethylamine, ethyl acetate, 0 to 25 °C | Amide/Amidine derivative | Good yield, confirmed by NMR |

| Salt formation | Hydrochloric acid treatment | Dihydrochloride salt | Stable, pure salt form |

Research Findings and Optimization Notes

- The use of diatomaceous earth as a catalyst in the amination step improves selectivity and yield of the dimethylamino intermediate.

- Temperature control during the azide formation and coupling steps is critical to prevent side reactions and degradation.

- Triethylamine acts as a base to neutralize the hydrochloride salts and promote nucleophilic substitution in coupling reactions.

- Purification by recrystallization from mixed solvents ensures removal of impurities and by-products.

- Spectroscopic data confirm the regioselectivity and chemoselectivity of the coupling, with no significant side products detected.

化学反应分析

Types of Reactions

2-Amino-N-(3-(dimethylamino)propyl)propanamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction typically results in the formation of amines .

科学研究应用

Pharmaceuticals

The compound serves as a precursor in the synthesis of various pharmaceuticals, including:

- Analgesics : Compounds designed to relieve pain.

- Antibiotics : Agents effective against bacterial infections.

- Antidepressants : Medications used to treat mood disorders.

Its role as an intermediate in drug synthesis highlights its importance in medicinal chemistry.

Biomedical Research

In biomedical applications, 2-Amino-N-(3-(dimethylamino)propyl)propanamide dihydrochloride has shown promise in:

- Gene delivery systems : The compound is utilized in creating cationic polymers for the delivery of small interfering RNA (siRNA), enhancing cellular uptake and gene silencing efficacy.

- Oxidative stress modulation : It acts as an inhibitor of the Keap1-Nrf2 interaction, which regulates cellular defense mechanisms against oxidative damage.

Agrochemicals

The compound is also explored for use in agrochemical formulations, particularly as a growth regulator or pesticide due to its biological activity against various pathogens affecting crops.

Biological Activities

The biological activities of this compound are diverse and include:

- Antimicrobial activity : Exhibiting significant efficacy against Gram-positive bacteria and some fungi.

- Anticancer properties : In vitro studies have indicated that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

| Activity Type | Target Organism/Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of protein synthesis | |

| Antimicrobial | Enterococcus faecalis | Disruption of nucleic acid synthesis | |

| Anticancer | Various cancer cell lines | Induction of apoptosis and cell cycle arrest | |

| Oxidative Stress | Cellular models | Activation of Nrf2 pathway |

Case Studies

Several studies have documented the efficacy and versatility of this compound:

-

Antimicrobial Efficacy Study :

- A study published in MDPI demonstrated that this compound exhibited strong antibacterial activity against MRSA strains, with a Minimum Biofilm Inhibitory Concentration (MBIC) significantly lower than that of standard treatments.

-

Anticancer Research :

- In vitro studies have shown that the compound can effectively reduce viability in multiple cancer cell lines, suggesting broad-spectrum anticancer potential. The mechanisms involved include enzyme inhibition critical for cancer cell survival.

-

Toxicity Assessment :

- Preliminary toxicity assessments indicate low cytotoxicity towards normal human cells, making it a promising candidate for further development in therapeutic applications.

作用机制

The mechanism of action of 2-Amino-N-(3-(dimethylamino)propyl)propanamide dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its molecular structure allows it to bind to active sites of enzymes, thereby altering their activity and function .

相似化合物的比较

(2S)-2,5-Diaminopentanamide dihydrochloride (CAS: 71697-89-7)

- Structure : Contains a pentanamide backbone with two primary amines (positions 2 and 5) and a dihydrochloride salt.

- Key Differences: Longer carbon chain (five carbons vs. three in the target compound) and absence of a dimethylamino group.

- Safety: Not classified for health or environmental hazards, though toxicological data remain incomplete. Precautionary measures (e.g., avoiding inhalation) are advised .

10-[3-(Dimethylamino)propyl]acridin-9(10H)-one Hydrochloride (CAS: 2307-88-2)

3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride (CAS: Multiple, e.g., 1219799-04-8)

- Structure: A simpler molecule with a chloro substituent instead of the amino-propanamide group.

- Key Differences : Chloro group enhances reactivity as a leaving group, making it a common intermediate in alkylation reactions.

- Applications : Widely used in synthesizing surfactants or pharmaceutical precursors .

2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride (CAS: 1236261-09-8)

- Structure : Contains a phenyl group at the 3-position of the propanamide backbone.

- Applications : Listed for sale as a research chemical, though specific uses are unspecified .

Data Table: Comparative Analysis

Research Findings and Implications

Solubility and Bioavailability : The dihydrochloride form of the target compound improves water solubility compared to neutral analogs. However, the phenyl-substituted variant (CAS: 1236261-09-8) may exhibit reduced solubility due to aromatic hydrophobicity .

Reactivity : The chloro derivative (CAS: 1219799-04-8) is more reactive in nucleophilic substitutions, whereas the target compound’s amine groups favor coordination or hydrogen bonding .

Safety Profiles : While the pentanamide analog (CAS: 71697-89-7) lacks classified hazards, its structural similarity to neuroactive molecules (e.g., GABA analogs) warrants cautious handling .

生物活性

2-Amino-N-(3-(dimethylamino)propyl)propanamide dihydrochloride, often referred to as a derivative of propanamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound can be represented chemically as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 227.15 g/mol

This compound features a dimethylamino group, which is known for enhancing solubility and bioavailability, potentially allowing it to cross biological membranes effectively.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often act as inhibitors or modulators of key enzymes and transport proteins, impacting various biochemical pathways.

Target Enzymes and Pathways

- P-glycoprotein (P-gp) : Studies have shown that compounds containing a dimethylamino propylamide group can inhibit P-gp, a crucial transporter involved in drug efflux and multidrug resistance in cancer cells. This inhibition enhances the intracellular accumulation of chemotherapeutic agents, such as doxorubicin, thereby improving their efficacy against resistant cancer cell lines .

- Leishmania N-myristoyltransferase (NMT) : Similar compounds have demonstrated selective inhibition of Leishmania NMT, suggesting potential applications in treating leishmaniasis .

Biological Activity

The biological activities associated with this compound include:

Research Findings and Case Studies

- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structural motifs can significantly increase the uptake of chemotherapeutics in resistant cell lines. For instance, one study reported a 10.2-fold increase in doxorubicin uptake in P-gp-overexpressing cells when treated with a related compound .

- Selectivity Profiles : The selectivity of these compounds for specific targets has been quantitatively assessed. For example, a study involving thienopyrimidine derivatives showed excellent selectivity (>660-fold) for Leishmania NMT over human NMTs, indicating potential for reduced side effects in therapeutic applications .

Data Table: Biological Activities Comparison

常见问题

Q. What are the recommended synthetic routes for 2-amino-N-(3-(dimethylamino)propyl)propanamide dihydrochloride, and how can coupling reagents improve yield?

The compound can be synthesized via carbodiimide-mediated coupling, such as using BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or diisopropyl carbodiimide (DIC). These reagents activate carboxyl groups for amide bond formation, critical for linking the propanamide and dimethylaminopropyl moieties. For example, histamine derivatives with similar tertiary amine groups were synthesized using Boc-protected intermediates and coupling agents, achieving yields >75% after purification .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. H and C NMR can confirm the presence of dimethylamino ( 2.2–2.4 ppm for N(CH)) and propanamide backbone signals. Purity should be assessed via HPLC with UV detection (λ = 210–254 nm) and a C18 column. Impurity profiling using LC-MS is recommended for detecting byproducts from incomplete coupling or hydrolysis .

Q. How does the compound’s solubility profile impact experimental design?

The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C), making it suitable for in vitro assays. In organic solvents, it is sparingly soluble in acetonitrile (<5 mg/mL) but dissolves in DMSO (>20 mg/mL). Pre-formulation studies should assess pH-dependent stability, as the tertiary amine may degrade under strongly acidic conditions (pH < 3) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Kinetic control via low-temperature coupling (0–5°C) reduces epimerization. A molar ratio of 1:1.2 (carboxylic acid to amine) with 1.5 equivalents of DIC and catalytic HOAt (1-hydroxy-7-azabenzotriazole) improves efficiency. Post-reaction, ion-exchange chromatography (e.g., Dowex® 50WX2 resin) effectively removes unreacted dimethylaminopropylamine, achieving >95% purity .

Q. What are the mechanistic implications of the compound’s tertiary amine in biological interactions?

The dimethylamino group acts as a proton sponge under lysosomal pH (~4.5), potentially enhancing endosomal escape in drug delivery systems. In enzyme inhibition studies, the basic nitrogen may form hydrogen bonds with catalytic residues, as seen in histamine receptor ligands. Molecular dynamics simulations should model pK shifts (predicted pK ~8.5) to assess binding affinity .

Q. How do hygroscopic properties affect long-term storage and handling?

The dihydrochloride form is hygroscopic, requiring desiccant-stabilized storage at –20°C in amber vials. Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when sealed under nitrogen. For prolonged experiments, lyophilization in phosphate buffer (pH 7.4) maintains integrity for >24 months .

Q. What challenges arise in quantifying trace impurities, and how are they resolved?

Residual dimethylaminopropylamine (DMPA) is a common impurity (<0.1% by HPLC). Derivatization with dansyl chloride enhances UV detectability (λ = 330 nm) for sub-ppm quantification. For metal ion contaminants (e.g., Pd from coupling reagents), ICP-MS with a detection limit of 0.01 µg/g is recommended .

Q. How does the compound’s stability vary under oxidative stress?

Forced degradation studies with 3% HO at 40°C show N-oxide formation at the dimethylamino group after 72 hours. Stabilizers like EDTA (0.01% w/v) or antioxidants (e.g., BHT) mitigate this. LC-QTOF-MS identifies degradation pathways, critical for validating shelf-life in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。